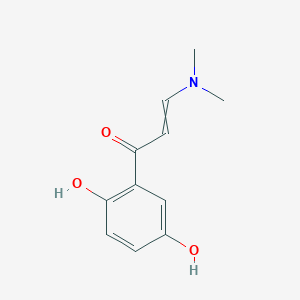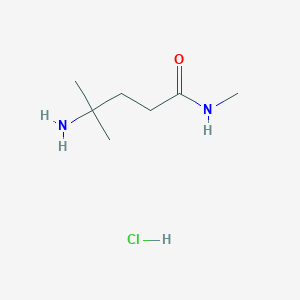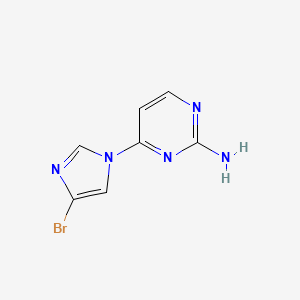![molecular formula C14H17F2N3 B11740659 N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11740659.png)
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,3-二氟苯基)甲基]-3-甲基-1-丙基-1H-吡唑-4-胺是一种合成化合物,由于其独特的化学结构和潜在应用,在各个科学研究领域引起了关注。其结构中存在二氟苯基和吡唑胺部分,表明它可能表现出有趣的生物学和化学性质。
准备方法
合成路线和反应条件
N-[(2,3-二氟苯基)甲基]-3-甲基-1-丙基-1H-吡唑-4-胺的合成通常涉及以下步骤:
吡唑环的形成: 这可以通过在酸性或碱性条件下将合适的肼衍生物与 1,3-二酮环化来实现。
二氟苯基的引入: 此步骤涉及在碳酸钾等碱的存在下,将吡唑中间体与 2,3-二氟苄基氯反应。
烷基化: 最后一步涉及在氢化钠等强碱的存在下,将吡唑氮与 1-溴丙烷烷基化。
工业生产方法
该化合物的工业生产很可能遵循类似的合成路线,但规模更大,利用连续流动反应器和优化的反应条件,以确保高产率和高纯度。使用自动系统进行试剂添加和产物分离将提高效率和安全性。
化学反应分析
反应类型
N-[(2,3-二氟苯基)甲基]-3-甲基-1-丙基-1H-吡唑-4-胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,导致形成相应的氧化物。
还原: 还原反应可以在钯催化剂存在下使用氢气进行,从而形成还原的衍生物。
取代: 二氟苯基可以与甲醇钠等试剂进行亲核取代反应,从而形成甲氧基衍生物。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 钯碳催化剂上的氢气。
取代: 甲醇中的甲醇钠。
主要产品
氧化: 该化合物的相应氧化物。
还原: 具有氢化芳香环的还原衍生物。
取代: 二氟苯基的甲氧基衍生物。
科学研究应用
N-[(2,3-二氟苯基)甲基]-3-甲基-1-丙基-1H-吡唑-4-胺已被探索用于各种科学研究应用:
化学: 用作合成更复杂分子的构件。
生物学: 由于其与特定蛋白质或酶相互作用的能力,被研究作为生化探针的潜力。
医学: 研究其潜在的治疗作用,特别是在调节特定分子途径有利于治疗疾病中。
工业: 用于开发具有独特性能的新材料,例如先进的聚合物或涂层。
作用机制
N-[(2,3-二氟苯基)甲基]-3-甲基-1-丙基-1H-吡唑-4-胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。二氟苯基可以增强与这些靶标的结合亲和力,而吡唑环可以参与氢键和其他相互作用。这些相互作用可以调节靶分子的活性,从而导致观察到的生物学效应。
相似化合物的比较
类似化合物
N-(2,3-二氟苯基)-2-氟苯甲酰胺: 共享二氟苯基,但在酰胺键上有所不同。
N-甲基-2,3-二氟苄胺: 类似的二氟苯基,但缺乏吡唑环。
独特性
N-[(2,3-二氟苯基)甲基]-3-甲基-1-丙基-1H-吡唑-4-胺是独一无二的,因为它结合了二氟苯基和吡唑环,赋予其独特的化学和生物学特性。这种组合在其他化合物中并不常见,使其成为研究和开发的宝贵分子。
属性
分子式 |
C14H17F2N3 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C14H17F2N3/c1-3-7-19-9-13(10(2)18-19)17-8-11-5-4-6-12(15)14(11)16/h4-6,9,17H,3,7-8H2,1-2H3 |
InChI 键 |
UZYMFJCWGKEYHY-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C(=N1)C)NCC2=C(C(=CC=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740597.png)
![1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740604.png)

![2-({[2-(Trifluoromethyl)phenyl]methylidene}amino)thiophene-3-carbonitrile](/img/structure/B11740616.png)
amine](/img/structure/B11740618.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11740624.png)


![{[(2,5-Dimethoxyphenyl)methylidene]amino}thiourea](/img/structure/B11740642.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740645.png)
